molecular formula C27H29Cl3N2O8S B12717128 (E)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine CAS No. 112446-51-2

(E)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine

Cat. No.: B12717128
CAS No.: 112446-51-2
M. Wt: 647.9 g/mol
InChI Key: KGUXIDIYMUKSOI-LVEZLNDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine is a complex organic compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. This compound consists of multiple functional groups, including a piperazine ring, a sulfanyl group, and a butenedioic acid moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine can be achieved through a multi-step process involving the following key steps:

    Formation of the piperazine ring: This can be done by reacting ethylenediamine with a suitable alkylating agent under basic conditions.

    Introduction of the sulfanyl group: The sulfanyl group can be introduced by reacting the piperazine derivative with a chlorinated thiol compound.

    Attachment of the butenedioic acid moiety: This can be achieved through a condensation reaction with maleic anhydride under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The butenedioic acid moiety can be reduced to form a butanedioic acid derivative.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Butanedioic acid derivatives.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

(E)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of specific biological pathways.

    Medicine: As a potential therapeutic agent for the treatment of diseases.

    Industry: As a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine may involve interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine: Unique due to its specific combination of functional groups.

    (E)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-ethylpiperazine: Similar structure but with an ethyl group instead of a methyl group.

    (E)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperidine: Similar structure but with a piperidine ring instead of a piperazine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Biological Activity

The compound (E)-but-2-enedioic acid; 1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine, often referred to as a piperazine derivative, exhibits significant biological activities that have garnered attention in pharmacological research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C18H20Cl2N2O4S
  • Molecular Weight : 405.33 g/mol
  • IUPAC Name : (E)-but-2-enedioic acid; 1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine

Biological Activity Overview

The biological activity of this compound has been studied extensively, focusing on its anti-cancer, neuroprotective, and anti-inflammatory properties.

Anti-Cancer Activity

Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that it induces apoptosis in human breast cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. The compound showed IC50 values in the micromolar range, suggesting significant potency against tumor cells .

Neuroprotective Effects

In vivo studies have highlighted the neuroprotective potential of this compound. For instance, in a murine model of acute cerebral ischemia, administration of the compound significantly prolonged survival times and reduced neurological deficits compared to control groups. The neuroprotective mechanism appears to involve the inhibition of oxidative stress and inflammatory responses .

Anti-Inflammatory Properties

The compound has also been reported to possess anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This action is believed to be mediated through the suppression of NF-kB signaling pathways .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Oxidative Stress Reduction : Scavenging free radicals and enhancing antioxidant enzyme activity.
  • Cytokine Modulation : Inhibition of inflammatory mediators through NF-kB pathway interference.

Case Studies and Research Findings

StudyFindings
Zhong et al. (2014)Demonstrated significant neuroprotective effects in a mouse model of ischemia with increased survival times .
Recent Anti-Cancer StudiesShowed effective cytotoxicity against breast cancer cell lines with specific apoptosis induction mechanisms .
Inflammatory Response StudiesFound that the compound reduces TNF-alpha and IL-6 levels in vitro .

Properties

CAS No.

112446-51-2

Molecular Formula

C27H29Cl3N2O8S

Molecular Weight

647.9 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine

InChI

InChI=1S/C19H21Cl3N2S.2C4H4O4/c1-13(24-9-7-23(2)8-10-24)16-11-14(20)3-6-19(16)25-15-4-5-17(21)18(22)12-15;2*5-3(6)1-2-4(7)8/h3-6,11-13H,7-10H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

KGUXIDIYMUKSOI-LVEZLNDCSA-N

Isomeric SMILES

CC(N1CCN(CC1)C)C2=C(C=CC(=C2)Cl)SC3=CC(=C(C=C3)Cl)Cl.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)SC2=CC(=C(C=C2)Cl)Cl)N3CCN(CC3)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.